molecular formula C8H5Cl2NO4 B1267742 2-(4,5-Dichloro-2-nitrophenyl)acetic acid CAS No. 37777-90-5

2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Cat. No.: B1267742
CAS No.: 37777-90-5
M. Wt: 250.03 g/mol
InChI Key: NIBVBDGBJQMRNF-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5Cl2NO4. It is characterized by the presence of a benzene ring substituted with two chlorine atoms, a nitro group, and an acetic acid moiety. This compound is typically found as a white crystalline solid and is known for its applications in organic synthesis and research .

Scientific Research Applications

2-(4,5-Dichloro-2-nitrophenyl)acetic acid is utilized in several scientific research fields:

Safety and Hazards

The safety information available indicates that 2-(4,5-Dichloro-2-nitrophenyl)acetic acid may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for the study and application of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid are not well-documented in the available literature. More research is needed to fully explore its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid generally involves the nitration of 4,5-dichlorobenzene followed by the introduction of the acetic acid group. One common method includes the reaction of 4,5-dichloronitrobenzene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(4,5-Dichloro-2-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
  • 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
  • 2-(4,5-Dichloro-2-aminophenyl)acetic acid

Uniqueness

The combination of these substituents makes it a valuable compound for studying the effects of electron-withdrawing groups on chemical reactions and biological activities .

Properties

IUPAC Name

2-(4,5-dichloro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVBDGBJQMRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958825
Record name (4,5-Dichloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-90-5
Record name 37777-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,5-Dichloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Here, 3,4-dichlorophenylacetic acid (66.7 g, 0.325 mol) is added in batches, with stirring at 5° C., to a mixture of fuming nitric acid (600 ml) and concentrated nitric acid (300 ml). The mixture is stirred for one hour while cooling is continued and the solution is allowed to rise to 20° C. over a period of a further 1.5 hours. The reaction mixture is poured onto ice, the precipitate is suction filtered, washed with ice water until neutral and then dried. Yield: 54.2 g. Mp: 119°-120° C.
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two

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